2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene
Overview
Description
2-Bromo-6-[(1S)-1-ethoxyethoxy]naphthalene is an organic compound belonging to the naphthalene family, a class of aromatic hydrocarbons characterized by their fused two-ring system. This compound is known for its specific structural configuration where the bromine atom is positioned on the second carbon of the naphthalene ring, and an ethoxyethoxy group is attached at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene typically involves the bromination of 6-[(1S)-1-ethoxyethoxy]naphthalene
Industrial Production Methods:
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants, to ensure high yield and purity. Large-scale bromination reactions are often carried out in solvent systems like dichloromethane or acetonitrile.
Chemical Reactions Analysis
Types of Reactions:
2-Bromo-6-[(1S)-1-ethoxyethoxy]naphthalene undergoes several types of reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to alter its chemical structure.
Reduction Reactions: The reduction of the bromine atom can result in the formation of dehalogenated naphthalene derivatives.
Common Reagents and Conditions:
Substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation reactions may involve reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction reactions can be facilitated by reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Major Products Formed:
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted naphthalene derivatives, while oxidation may produce naphthoquinones or other oxygenated compounds.
Scientific Research Applications
Chemistry:
In chemistry, 2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene is used as a building block for the synthesis of more complex organic molecules. Its brominated structure makes it a versatile intermediate in cross-coupling reactions like Suzuki-Miyaura and Heck reactions.
Biology and Medicine:
In biological research, compounds related to naphthalene structures have shown promise in medicinal chemistry. This compound could be explored for its potential biological activity, including its role as a starting material for drug development.
Industry:
Industrially, this compound can be utilized in the manufacture of dyes, pigments, and other fine chemicals. Its reactivity and functional groups make it suitable for various applications in chemical manufacturing processes.
Mechanism of Action
The mechanism of action for 2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene depends on its application. In synthetic chemistry, its bromine atom allows for versatile functionalization through various chemical reactions. When used in biological contexts, the compound's interactions with molecular targets would be mediated by its aromatic and functional groups, influencing pathways and processes at the molecular level.
Comparison with Similar Compounds
2-Bromonaphthalene
6-Bromonaphthalene
2-Bromo-1-methylnaphthalene
2-Bromo-6-methoxynaphthalene
These similar compounds share the naphthalene core structure but differ in the position and nature of their substituents, which influences their chemical behavior and applications.
Properties
IUPAC Name |
2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO2/c1-3-16-10(2)17-14-7-5-11-8-13(15)6-4-12(11)9-14/h4-10H,3H2,1-2H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCZRVLEXALHNC-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC1=CC2=C(C=C1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H](C)OC1=CC2=C(C=C1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.